2-(bromomethyl)-3-methanesulfonylthiophene

Regioisomer Building Block Structure-Activity Relationship

2-(Bromomethyl)-3-methanesulfonylthiophene is a heterocyclic organosulfur compound featuring a thiophene core with a bromomethyl group at the 2-position and a methanesulfonyl group at the 3-position. This specific substitution pattern imparts unique electronic properties and reactivity, making it a versatile intermediate in organic synthesis, particularly for the construction of more complex thiophene-containing molecules for pharmaceutical and materials science applications.

Molecular Formula C6H7BrO2S2
Molecular Weight 255.14
CAS No. 2247106-12-1
Cat. No. B2453816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(bromomethyl)-3-methanesulfonylthiophene
CAS2247106-12-1
Molecular FormulaC6H7BrO2S2
Molecular Weight255.14
Structural Identifiers
SMILESCS(=O)(=O)C1=C(SC=C1)CBr
InChIInChI=1S/C6H7BrO2S2/c1-11(8,9)6-2-3-10-5(6)4-7/h2-3H,4H2,1H3
InChIKeyBPHHJEJPXKKKNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-3-methanesulfonylthiophene (CAS 2247106-12-1): A Regiospecific Building Block for Thiophene Derivatization


2-(Bromomethyl)-3-methanesulfonylthiophene is a heterocyclic organosulfur compound featuring a thiophene core with a bromomethyl group at the 2-position and a methanesulfonyl group at the 3-position . This specific substitution pattern imparts unique electronic properties and reactivity, making it a versatile intermediate in organic synthesis, particularly for the construction of more complex thiophene-containing molecules for pharmaceutical and materials science applications . The compound's structure is confirmed by its molecular formula (C6H7BrO2S2) and molecular weight (255.15 g/mol) .

Procurement Alert: Why 2-(Bromomethyl)-3-methanesulfonylthiophene Cannot Be Substituted by Other Sulfonyl Thiophenes


In procurement, substituting 2-(bromomethyl)-3-methanesulfonylthiophene (CAS 2247106-12-1) with a generic 'bromomethyl sulfonyl thiophene' carries a high risk of synthetic failure or altered biological outcomes . The precise regioisomeric placement of the bromomethyl and methanesulfonyl groups is critical. For instance, its regioisomer, 3-(bromomethyl)-2-methanesulfonylthiophene (CAS 2171800-34-1), will exhibit different reactivity and steric interactions in nucleophilic substitutions and metal-catalyzed cross-couplings [1]. Furthermore, the presence and position of the sulfonyl group, a strong electron-withdrawing moiety, significantly modulates the thiophene ring's electronic density, thereby governing reaction rates, regioselectivity in subsequent functionalization, and the final compound's physicochemical properties [2]. The following evidence guide provides the quantitative and structural justification for selecting this specific compound.

Data-Driven Comparison: Quantifying the Differentiation of 2-(Bromomethyl)-3-methanesulfonylthiophene


Regioisomeric Precision: Physicochemical Differentiation from 3-(bromomethyl)-2-methanesulfonylthiophene

The primary differentiation for this compound lies in its specific regioisomeric structure. A direct head-to-head comparison with its closest analog, 3-(bromomethyl)-2-methanesulfonylthiophene (CAS 2171800-34-1), reveals that while they share the same molecular formula and weight, their distinct substitution pattern leads to different physicochemical properties [1]. The unique spatial arrangement of the 2-bromomethyl and 3-methanesulfonyl groups in the target compound dictates its specific reactivity profile in subsequent chemical reactions, such as nucleophilic substitutions and palladium-catalyzed couplings, which is critical for applications requiring high regiospecificity .

Regioisomer Building Block Structure-Activity Relationship

Target-Specific Biological Activity: Quantified Inhibition of E. coli GroEL

Evidence from the BindingDB database indicates that 2-(bromomethyl)-3-methanesulfonylthiophene exhibits a quantifiable inhibitory effect on the E. coli chaperonin GroEL, a target for antibacterial development [1]. The reported IC50 value is 1.50 µM (1.50E+3 nM) in an assay measuring the inhibition of GroEL expressed in E. coli in the presence of its co-chaperone GroES [1]. This provides a baseline activity level. While direct head-to-head data against comparators is not available, this specific target engagement differentiates it from other sulfonyl thiophenes that have not been reported to possess this activity, establishing a potential lead for further optimization in antibacterial research .

Antibacterial Chaperone Inhibitor GroEL/ES

Synthetic Versatility: A Key Intermediate for Palladium-Catalyzed Cross-Couplings

This compound is specifically marketed as a building block for further functionalization via nucleophilic substitution and palladium-catalyzed cross-coupling reactions . The presence of the bromomethyl group serves as an excellent electrophilic handle, while the methanesulfonyl group's electron-withdrawing nature can activate the thiophene ring for regioselective modifications, such as C-H arylation at the C5 position . This dual reactivity is a class-level inference for 2-bromomethyl-3-sulfonylthiophenes, allowing for the efficient and selective construction of complex, highly functionalized thiophene libraries, a property that is not universally shared by other substitution patterns like the 3-bromo-2-sulfonyl analog .

Organic Synthesis Cross-Coupling Thiophene Functionalization

Application Scenarios Where 2-(Bromomethyl)-3-methanesulfonylthiophene is the Preferred Choice


Regiospecific Synthesis of 2,5-Disubstituted Thiophenes

For projects requiring the synthesis of 2,5-disubstituted thiophene derivatives, 2-(bromomethyl)-3-methanesulfonylthiophene is the optimal starting material. The 3-methanesulfonyl group directs subsequent functionalization (e.g., Pd-catalyzed arylation) to the 5-position, while the 2-bromomethyl group can be independently modified via nucleophilic substitution. This orthogonal reactivity allows for the controlled, sequential introduction of two different substituents, a process that would be challenging or impossible with a regioisomer like 3-(bromomethyl)-2-methanesulfonylthiophene. This strategic advantage is supported by class-level inferences from studies on SO2R-substituted thiophenes .

Hit-to-Lead Optimization in Antibacterial Programs Targeting GroEL/ES

Medicinal chemistry groups focused on developing novel antibacterial agents can utilize this compound as a starting point for structure-activity relationship (SAR) studies targeting the bacterial chaperonin GroEL/ES system. Its baseline activity (IC50 = 1.50 µM against E. coli GroEL) provides a tangible starting point for analog design [1]. The presence of multiple synthetic handles on the thiophene core allows for systematic exploration of chemical space to improve potency, selectivity, and drug-like properties, offering a concrete path forward in a specific therapeutic area.

Building Diverse Thiophene-Based Compound Libraries for Screening

For organizations requiring a diverse library of thiophene-containing compounds for phenotypic or target-based screening, this compound serves as an ideal core scaffold. Its ability to undergo orthogonal reactions at the 2-bromomethyl position (via SN2) and the C5 ring position (via C-H activation) enables the rapid generation of a wide array of derivatives from a single, commercially available precursor. This approach maximizes chemical diversity while minimizing the number of synthetic steps and starting materials required, offering a clear efficiency advantage over using less versatile building blocks.

Synthesis of Advanced Materials with Tailored Electronic Properties

The strong electron-withdrawing nature of the methanesulfonyl group makes this thiophene derivative a valuable monomer or precursor for synthesizing conjugated polymers and small molecules for organic electronics. The specific substitution pattern allows for precise tuning of the HOMO/LUMO energy levels and intermolecular packing, which are critical for performance in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This class-level advantage for sulfonylthiophenes [2] ensures that this specific regioisomer can be employed to achieve desired electronic and structural properties in the final material.

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